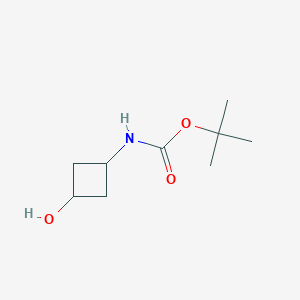

Tert-butyl 3-hydroxycyclobutylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-hydroxycyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUMHFNEPOYLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241253, DTXSID901272300 | |

| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154748-63-7, 389890-42-0, 389890-43-1 | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154748-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl trans-(3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxycyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis(Tert-butyl 3-hydroxycyclobutylcarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-butyl 3-hydroxycyclobutylcarbamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed experimental protocol for the synthesis of tert-butyl 3-hydroxycyclobutylcarbamate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from the commercially available 3-oxocyclobutanecarboxylic acid. The protocol outlines the conversion to a key intermediate, tert-butyl 3-oxocyclobutylcarbamate, via a Curtius rearrangement, followed by the reduction of the ketone to the desired 3-hydroxy functionality. Both cis and trans isomers of the final product can be obtained, and methods for stereochemical control are discussed.

Synthetic Strategy Overview

The overall synthetic pathway involves two key transformations:

-

Curtius Rearrangement: The carboxylic acid of 3-oxocyclobutanecarboxylic acid is converted to a tert-butoxycarbonyl (Boc) protected amine. This is achieved through the formation of an acyl azide intermediate, which then rearranges to an isocyanate that is subsequently trapped with tert-butanol. Diphenylphosphoryl azide (DPPA) is a commonly used reagent for this one-pot transformation.[1][2][3]

-

Ketone Reduction: The carbonyl group of the resulting tert-butyl 3-oxocyclobutylcarbamate is reduced to a hydroxyl group using a hydride reducing agent, such as sodium borohydride. This reduction can lead to a mixture of cis and trans diastereomers. The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions.[4][5][6]

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-oxocyclobutylcarbamate

This procedure details the Curtius rearrangement of 3-oxocyclobutanecarboxylic acid to afford the Boc-protected aminoketone.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Oxocyclobutanecarboxylic acid | 114.10 | 5.00 g | 43.8 mmol |

| Diphenylphosphoryl azide (DPPA) | 275.24 | 13.3 g | 48.2 mmol |

| Triethylamine | 101.19 | 4.88 g | 48.2 mmol |

| tert-Butanol | 74.12 | 50 mL | - |

| Toluene, anhydrous | 92.14 | 100 mL | - |

| Saturated aqueous sodium bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | - | - |

| Ethyl acetate | 88.11 | - | - |

| Hexanes | - | - | - |

Procedure:

-

To a stirred solution of 3-oxocyclobutanecarboxylic acid (5.00 g, 43.8 mmol) in anhydrous toluene (100 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (6.70 mL, 48.2 mmol).

-

Add diphenylphosphoryl azide (DPPA) (10.4 mL, 48.2 mmol) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours. The formation of the acyl azide and its rearrangement to the isocyanate occurs during this step, with the evolution of nitrogen gas.

-

Add anhydrous tert-butanol (50 mL) to the reaction mixture and continue stirring at 80 °C overnight to trap the isocyanate.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-oxocyclobutylcarbamate as a solid.

Step 2: Synthesis of this compound

This procedure describes the reduction of the ketone intermediate to the final alcohol product. This reaction typically yields a mixture of cis and trans isomers.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| tert-Butyl 3-oxocyclobutylcarbamate | 185.22 | 5.00 g | 27.0 mmol |

| Sodium borohydride (NaBH₄) | 37.83 | 1.02 g | 27.0 mmol |

| Methanol | 32.04 | 100 mL | - |

| Deionized water | 18.02 | 50 mL | - |

| 1 M Hydrochloric acid | 36.46 | - | - |

| Ethyl acetate | 88.11 | 100 mL | - |

| Saturated aqueous sodium bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | - | - |

Procedure:

-

Dissolve tert-butyl 3-oxocyclobutylcarbamate (5.00 g, 27.0 mmol) in methanol (100 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.02 g, 27.0 mmol) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding deionized water (50 mL).

-

Adjust the pH of the mixture to ~7 by the dropwise addition of 1 M hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of cis and trans isomers of this compound, can be purified by flash column chromatography on silica gel. The ratio of isomers can be determined by ¹H NMR analysis of the crude product.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical transformation pathway for the synthesis.

References

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. odinity.com [odinity.com]

Preparation of cis/trans-tert-butyl 3-hydroxycyclobutylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining the cis and trans isomers of tert-butyl 3-hydroxycyclobutylcarbamate, a valuable building block in medicinal chemistry. The guide details two primary methodologies: a chemical synthesis approach involving stereoselective reduction followed by stereochemical inversion, and a biocatalytic approach that offers direct access to the trans isomer with high diastereoselectivity. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are provided to aid researchers in the practical application of these methods.

Chemical Synthesis of cis and trans Isomers

The chemical synthesis route provides access to both cis and trans isomers through a sequential process starting from the common intermediate, tert-butyl (3-oxocyclobutyl)carbamate. The synthesis involves two key steps: the stereoselective reduction of the ketone to predominantly yield the cis-alcohol, followed by a Mitsunobu reaction to invert the stereocenter and produce the trans-alcohol.

Stereoselective Reduction of tert-butyl (3-oxocyclobutyl)carbamate

The initial step focuses on the reduction of the cyclobutanone to the corresponding alcohol. The use of specific reducing agents can favor the formation of the cis isomer.

Experimental Protocol:

A solution of tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in a suitable solvent such as methanol or ethanol is cooled to 0 °C. A reducing agent, for instance, sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise while maintaining the temperature. The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Mitsunobu Inversion of cis-tert-butyl 3-hydroxycyclobutylcarbamate

To obtain the trans isomer, the cis-alcohol undergoes a Mitsunobu reaction, which results in the inversion of the stereochemistry at the hydroxyl-bearing carbon.[1][2][3]

Experimental Protocol:

To a solution of cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and a carboxylic acid such as benzoic acid (1.5 eq) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The resulting ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol/water) to yield the trans-alcohol. The product is purified by column chromatography.

Biocatalytic Synthesis of trans-tert-butyl 3-hydroxycyclobutylcarbamate

An alternative and highly efficient method for the direct synthesis of the trans isomer utilizes a ketoreductase (KRED) enzyme. This biocatalytic approach offers excellent diastereoselectivity, often exceeding 98:2 in favor of the trans product.[4][5][6]

Experimental Protocol:

In a buffered aqueous solution (e.g., potassium phosphate buffer at pH 7.0), tert-butyl (3-oxocyclobutyl)carbamate is suspended. A ketoreductase enzyme and a cofactor recycling system, such as glucose and glucose dehydrogenase for NADPH regeneration, are added. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation. The reaction progress is monitored by HPLC. Upon completion, the product is extracted with an organic solvent and purified.

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic methods.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Solvent(s) | Temperature | Time | Product(s) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Chemical Synthesis: Reduction | tert-butyl (3-oxocyclobutyl)carbamate, Sodium Borohydride | Methanol | 0 °C to RT | 2-4 h | cis-tert-butyl 3-hydroxycyclobutylcarbamate, trans-tert-butyl 3-hydroxycyclobutylcarbamate | ~90 | >90:10 |

| Chemical Synthesis: Mitsunobu Inversion & Hydrolysis | cis-tert-butyl 3-hydroxycyclobutylcarbamate, PPh₃, DEAD, Benzoic Acid; then NaOH/H₂O | THF, Methanol | 0 °C to RT | 12-24 h | trans-tert-butyl 3-hydroxycyclobutylcarbamate | 70-85 | >95:5 |

| Biocatalytic Synthesis: KRED Reduction | tert-butyl (3-oxocyclobutyl)carbamate, Ketoreductase, NADPH (with recycling system) | Aqueous Buffer | 25-35 °C | 24-48 h | trans-tert-butyl 3-hydroxycyclobutylcarbamate | >95 | <2:98 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| cis-tert-butyl 3-hydroxycyclobutylcarbamate | 4.65 (br s, 1H, NH), 4.20 (m, 1H, CHOH), 3.85 (m, 1H, CHN), 2.50 (m, 2H, CH₂), 2.00 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | 155.6 (C=O), 79.2 (C(CH₃)₃), 65.8 (CHOH), 48.5 (CHN), 34.2 (CH₂), 28.4 (C(CH₃)₃) |

| trans-tert-butyl 3-hydroxycyclobutylcarbamate | 4.60 (br s, 1H, NH), 4.40 (m, 1H, CHOH), 3.60 (m, 1H, CHN), 2.20 (m, 4H, CH₂), 1.44 (s, 9H, C(CH₃)₃) | 155.5 (C=O), 79.3 (C(CH₃)₃), 67.2 (CHOH), 50.1 (CHN), 35.8 (CH₂), 28.4 (C(CH₃)₃) |

| tert-butyl (3-oxocyclobutyl)carbamate | 4.80 (br s, 1H, NH), 4.00 (m, 1H, CHN), 3.20-3.00 (m, 4H, CH₂), 1.46 (s, 9H, C(CH₃)₃) | 207.5 (C=O), 155.2 (NC=O), 79.8 (C(CH₃)₃), 45.5 (CH₂), 43.0 (CHN), 28.4 (C(CH₃)₃) |

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this guide.

Caption: Chemical synthesis pathway to cis and trans isomers.

Caption: Biocatalytic synthesis of the trans isomer.

Caption: Comparative experimental workflows.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. youtube.com [youtube.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel Aldo-Keto Reductases for the Biocatalytic Conversion of 3-Hydroxybutanal to 1,3-Butanediol: Structural and Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of tert-butyl 3-hydroxycyclobutylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3-hydroxycyclobutylcarbamate, a key building block in medicinal chemistry. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to serve as a valuable resource for researchers.

Chemical Structure and Properties

This compound, also known as N-Boc-3-aminocyclobutanol, is a carbamate-protected amino alcohol. The presence of both a hydroxyl and a protected amine group within a strained cyclobutyl ring makes it a versatile intermediate in the synthesis of various pharmaceutical agents.

Key Identifiers:

-

Molecular Formula: C₉H₁₇NO₃

-

Molecular Weight: 187.24 g/mol

-

CAS Number: 154748-63-7 (for the mixture of isomers), 389890-43-1 (for the cis-isomer)

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(CH₃)₃ | ~1.45 | Singlet | - | 9H |

| -NH- | ~4.5-5.5 | Broad Singlet | - | 1H |

| -CH-OH | ~3.5-4.5 | Multiplet | - | 1H |

| -CH-NHBoc | ~3.5-4.5 | Multiplet | - | 1H |

| Cyclobutyl -CH₂- | ~1.8-2.6 | Multiplet | - | 4H |

| -OH | Variable | Broad Singlet | - | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | ~80 |

| -C(CH₃)₃ | ~28 |

| -C=O | ~156 |

| -CH-OH | ~65-70 |

| -CH-NHBoc | ~45-50 |

| Cyclobutyl -CH₂- | ~30-40 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (Carbamate) | Stretching | 3200-3400 | Medium |

| C-H (Alkyl) | Stretching | 2850-3000 | Medium-Strong |

| C=O (Carbamate) | Stretching | 1680-1720 | Strong |

| N-H (Carbamate) | Bending | 1510-1550 | Medium |

| C-O (Alcohol) | Stretching | 1000-1200 | Medium-Strong |

| C-O (Carbamate) | Stretching | 1200-1300 | Medium-Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | m/z (calculated) | Fragmentation |

| [M+H]⁺ | 188.1281 | Molecular Ion (protonated) |

| [M+Na]⁺ | 210.1101 | Sodium Adduct |

| [M-C₄H₈]⁺ | 131.0601 | Loss of isobutylene from tert-butyl group |

| [M-Boc+H]⁺ | 88.0757 | Loss of the Boc protecting group |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tube

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire a ¹H NMR spectrum, typically using a standard pulse program. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Process the ¹H NMR spectrum, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

-

Integrate the peaks and determine the multiplicities and coupling constants.

-

Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Process the ¹³C NMR spectrum similarly to the ¹H spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (approx. 1 mg)

-

Solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent.

-

Introduce the sample into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

Optimize the ion source and mass analyzer parameters to obtain good signal intensity and resolution.

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

-

Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire them. Researchers are encouraged to use this information as a starting point and to perform their own experimental verification.

Synthesis of tert-butyl 3-hydroxycyclobutylcarbamate: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for tert-butyl 3-hydroxycyclobutylcarbamate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis of this carbamate-protected amino alcohol is critical for the development of novel therapeutics. This document outlines the key starting materials, intermediates, and reaction protocols, presenting quantitative data in accessible tables and visualizing the synthetic logic through diagrams.

Introduction

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its cyclobutane scaffold provides a rigid framework, while the hydroxyl and protected amine functionalities offer sites for further chemical modification. The stereochemistry of the substituents on the cyclobutane ring is often critical for biological activity, necessitating stereocontrolled synthetic methods. This guide focuses on common and efficient routes starting from commercially available precursors.

Synthetic Pathways

Two primary strategies for the synthesis of this compound have been identified, primarily diverging from the choice of the initial cyclobutane-containing starting material.

Route 1: From 3-Oxocyclobutanecarboxylic Acid

This route commences with the commercially available 3-oxocyclobutanecarboxylic acid. The synthesis involves the reduction of the ketone, followed by a Curtius rearrangement to form the amine, which is then protected.

Route 2: From 3-Oxocyclobutanone

An alternative and often more direct approach begins with 3-oxocyclobutanone. This pathway involves a stereoselective reduction of the ketone to the corresponding alcohol, followed by reductive amination and subsequent Boc-protection.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.

Route 1: Key Intermediates from 3-Oxocyclobutanecarboxylic Acid

3-Oxocyclobutanecarboxylic acid can be synthesized from several starting materials. Two common methods are detailed below.

Method A: From 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester

| Reagent | Molar Equiv. | Amount |

| 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester | 1.0 | 4.72 g (18.15 mmol) |

| 20% Hydrochloric acid | excess | 50 mL |

| Diethyl ether | - | for extraction |

| Hexane | - | for washing |

| Table 1: Reagents for the synthesis of 3-Oxocyclobutanecarboxylic Acid (Method A) |

-

Protocol: A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (4.72 g, 18.15 mmol) in 20% hydrochloric acid (50 mL) is refluxed and stirred for 50 hours. After cooling, the solution is continuously extracted with diethyl ether for 20 hours. The ether is removed under reduced pressure, and the residue is treated with hexane and cooled. The resulting brown solid is filtered and washed with hexane to yield 3-oxocyclobutanecarboxylic acid (1.4 g, 70% yield).[1]

Method B: From 3-methylcyclobutane carboxylic acid

| Reagent | Molar Equiv. | Amount |

| 3-methylcyclobutane carboxylic acid | 1.0 | 280 g (2.25 mol) |

| Sodium periodate | ~2.3 | 1.1 kg (5.14 mol) |

| Potassium dihydrocinnamate | ~0.0025 | 2.11 g (5.7 mmol) |

| Water | - | 5.5 L |

| Tetrahydrofuran (THF) | - | 2.5 L |

| Dichloromethane (CH2Cl2) | - | for extraction |

| Ethyl acetate (EtOAc) | - | for extraction |

| Table 2: Reagents for the synthesis of 3-Oxocyclobutanecarboxylic Acid (Method B) |

-

Protocol: To a solution of sodium periodate (1.1 kg, 5.14 mol) in water (5.5 L) and THF (2.5 L) containing potassium dihydrocinnamate (2.11 g, 5.7 mol), 3-methylcyclobutane carboxylic acid (280 g, 2.25 mol) is added in batches over 1.5 hours, maintaining the internal temperature below 28°C. Additional potassium dihydrocinnamate and sodium periodate may be added to complete the conversion. After stirring for 2 hours, the solid is filtered off. The filtrate is then extracted with dichloromethane and ethyl acetate to yield 3-oxocyclobutanecarboxylic acid.[1]

Route 2: Key Intermediates from 3-Oxocyclobutanone

The stereochemical outcome of the reduction of 3-oxocyclobutanone to 3-hydroxycyclobutanone is crucial for obtaining the desired cis or trans isomer of the final product. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity. Hydride reductions of 3-substituted cyclobutanones have been shown to be highly selective for the formation of the cis-alcohol.[2]

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| Sodium borohydride (NaBH4) | Methanol | 0 to RT | Varies, often low selectivity |

| Lithium aluminum hydride (LiAlH4) | THF | -78 to RT | Highly selective for cis |

| Table 3: Comparison of Reducing Agents for 3-Oxocyclobutanone Reduction [2][3] |

-

General Protocol for Sodium Borohydride Reduction: To a solution of 3-oxocyclobutanone (1.0 mmol) in methanol (10 mL) at 0°C, sodium borohydride (1.5 mmol) is added in portions. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The reaction is quenched with water, the solvent is removed, and the residue is extracted to give 3-hydroxycyclobutanone.[3]

Reductive amination is a versatile method to convert a ketone to an amine.[4] In this step, 3-hydroxycyclobutanone can be reacted with an amine source, typically ammonia or a protected amine equivalent, in the presence of a reducing agent to form 3-aminocyclobutanol.[4]

| Amine Source | Reducing Agent | Solvent | pH |

| Ammonia | Sodium cyanoborohydride (NaBH3CN) | Methanol | Weakly acidic |

| Ammonium acetate | Sodium cyanoborohydride (NaBH3CN) | Methanol | ~6-7 |

| Table 4: Conditions for Reductive Amination of 3-Hydroxycyclobutanone |

-

General Protocol for Reductive Amination: To a solution of 3-hydroxycyclobutanone and an amine source (e.g., ammonium acetate) in methanol, a reducing agent such as sodium cyanoborohydride is added. The reaction is typically stirred at room temperature. The pH is maintained in a weakly acidic range to facilitate imine formation.[4]

Final Step: Boc Protection of 3-Hydroxycyclobutylamine

The final step in the synthesis is the protection of the amino group of 3-hydroxycyclobutylamine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.[5]

| Reagent | Molar Equiv. |

| 3-Hydroxycyclobutylamine | 1.0 |

| Di-tert-butyl dicarbonate (Boc2O) | 1.1 - 1.5 |

| Base (e.g., Triethylamine, NaOH) | 1.0 - 1.5 |

| Solvent (e.g., THF, Dioxane, Water) | - |

| Table 5: Reagents for Boc Protection of 3-Hydroxycyclobutylamine [5][6] |

-

Protocol: To a solution of 3-hydroxycyclobutylamine in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature until completion. The product, this compound, is then isolated by extraction and purified by crystallization or chromatography.[5][6]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

References

A Technical Guide to the Physical and Chemical Properties of tert-Butyl 3-Hydroxycyclobutylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl 3-hydroxycyclobutylcarbamate is a key organic building block frequently utilized in the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development.[1] Its structure, featuring a cyclobutane ring, a hydroxyl group, and a Boc-protected amine, makes it a versatile intermediate.[1] This compound exists as two primary stereoisomers, cis and trans, whose distinct spatial arrangements can significantly influence the biological activity and properties of derivative compounds. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental methodologies.

Physical and Chemical Properties

The physical and chemical properties of this compound can vary depending on the specific stereoisomer. The data presented below has been aggregated for the cis and trans isomers where differentiation is available.

General and Isomer-Specific Data

| Property | Value | Isomer | Reference |

| Molecular Formula | C₉H₁₇NO₃ | General | [1][2][3] |

| Molecular Weight | 187.24 g/mol | General | [1][3] |

| Exact Mass | 187.12084340 Da | General | [3] |

| Appearance | White to off-white solid | cis | [1] |

| Melting Point | 117 °C | cis | [1][2] |

| Boiling Point | 303.7 ± 31.0 °C (Predicted) | cis | [1] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | cis | [1] |

| Flash Point | 137.456 °C | cis | [2] |

| pKa | 12.19 ± 0.40 (Predicted) | cis | [1] |

| Refractive Index | 1.487 | cis | [2] |

| Topological Polar Surface Area | 58.6 Ų | General | [3] |

| XLogP3 | 0.9 | General | [3] |

| Storage Temperature | 2-8°C | cis | [1] |

Chemical Structure and Reactivity

This compound is classified as an amino alcohol.[1] Its key functional groups are a secondary carbamate (specifically, a Boc-protected amine) and a secondary alcohol.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the free amine.

-

Hydroxyl Group: The secondary alcohol functionality can undergo typical alcohol reactions, such as oxidation to a ketone, esterification, or etherification.

-

Stability: While specific reactivity data is limited, the compound is generally stable under standard storage conditions.[4] No hazardous reactions or decomposition products are noted under normal use.[4]

-

Synthetic Utility: As an amino alcohol, this compound is a valuable intermediate in pharmaceutical chemistry.[1] The presence of two heteroatoms (N, O) allows for flexible bonding with Lewis acids and transition metals, making it useful in various asymmetric synthesis reactions.[1]

Isomeric Relationships

Caption: Logical diagram of the isomeric forms of the title compound.

Experimental Protocols

General Synthesis of a tert-Butyl Carbamate

The synthesis of Boc-protected amines often involves the reaction of an amine with di-tert-butyl dicarbonate (Boc)₂O or the reaction of a tertiary alcohol with sodium cyanate and trifluoroacetic acid.[5] The following is a generalized workflow based on common organic synthesis procedures for similar compounds.

-

Reaction Setup: A suitable reaction flask is charged with the starting amine (3-aminocyclobutanol), a solvent (e.g., tetrahydrofuran), and a base.

-

Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the mixture, often portion-wise or as a solution, while maintaining a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, the mixture is typically quenched with water or an aqueous solution. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product may be further purified by recrystallization or column chromatography.

Workflow for Synthesis and Purification

Caption: A generalized experimental workflow for carbamate synthesis.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorbances would be expected for the O-H, N-H, C=O, and C-H bonds.

General Protocol for FTIR-ATR:

-

Background Scan: With a clean Attenuated Total Reflectance (ATR) crystal, a background spectrum is collected to account for atmospheric CO₂ and H₂O.

-

Sample Application: A small amount of the solid this compound is placed onto the ATR crystal. A pressure arm is used to ensure good contact.

-

Spectrum Acquisition: The sample is scanned over a typical range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are often co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Alcohol | O-H Stretch | 3500-3200 (broad) |

| Carbamate | N-H Stretch | 3400-3200 (medium) |

| Alkyl | C-H Stretch | 3000-2850 (strong) |

| Carbonyl (Carbamate) | C=O Stretch | ~1700 (strong) |

| Carbamate | N-H Bend | 1650-1500 (medium) |

Safety Information

According to aggregated GHS information, this compound is classified with the following hazard:

-

H302: Harmful if swallowed. [3]

Standard precautionary statements apply, including washing hands thoroughly after handling, not eating or drinking when using the product, and seeking medical advice if swallowed.[3] Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

In-Depth Technical Guide: Characterization of CAS Number 154748-63-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the chemical compound associated with CAS number 154748-63-7, identified as tert-butyl (3-hydroxycyclobutyl)carbamate. This document outlines the compound's chemical and physical properties, details a representative synthetic protocol, and discusses methods for its purification and analytical characterization. While this compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical research, public domain information regarding its specific biological activity, mechanism of action, and associated signaling pathways is limited. This guide serves as a foundational resource for researchers utilizing this compound in their work.

Chemical Identity and Physical Properties

tert-Butyl (3-hydroxycyclobutyl)carbamate, also known by its synonym N-Boc-3-aminocyclobutanol, is a carbamate derivative of 3-aminocyclobutanol. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for the amine functionality, enabling selective reactions at other sites of the molecule. The compound exists as cis and trans stereoisomers, which may exhibit different physical properties and reactivity.

Table 1: Chemical and Physical Properties of tert-Butyl (3-hydroxycyclobutyl)carbamate

| Property | Value | Reference(s) |

| CAS Number | 154748-63-7 | [1] |

| Molecular Formula | C₉H₁₇NO₃ | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-(3-hydroxycyclobutyl)carbamate | [1] |

| Synonyms | N-Boc-3-aminocyclobutanol, Carbamic acid, (3-hydroxycyclobutyl)-, 1,1-dimethylethyl ester | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not consistently reported; may vary with isomeric purity | |

| Boiling Point | ~303.7 °C at 760 mmHg (Predicted) | [4] |

| Density | ~1.107 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. |

Synthesis and Purification

The synthesis of tert-butyl (3-hydroxycyclobutyl)carbamate is typically achieved through the N-protection of 3-aminocyclobutanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the Boc protecting group onto a primary amine.

Experimental Protocol: Synthesis of tert-Butyl (3-hydroxycyclobutyl)carbamate

This protocol is a representative method for the synthesis of tert-butyl (3-hydroxycyclobutyl)carbamate from 3-aminocyclobutanol.

Materials:

-

3-Aminocyclobutanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-aminocyclobutanol hydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine (2.2 eq) or sodium bicarbonate (3.0 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude tert-butyl (3-hydroxycyclobutyl)carbamate can be purified by flash column chromatography on silica gel.

Materials:

-

Crude tert-butyl (3-hydroxycyclobutyl)carbamate

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tert-butyl (3-hydroxycyclobutyl)carbamate as a white solid.

References

An In-depth Technical Guide on the Structural Analysis of tert-butyl 3-hydroxycyclobutylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 3-hydroxycyclobutylcarbamate is a valuable bifunctional building block in medicinal chemistry. Its rigid cyclobutane scaffold, combined with hydroxyl and Boc-protected amine functionalities, makes it a versatile intermediate for synthesizing complex molecules with potential therapeutic applications. The stereochemistry of the substituents on the cyclobutane ring, being either cis or trans, significantly influences the three-dimensional shape and, consequently, the biological activity of its derivatives. This technical guide provides a comprehensive analysis of the structure of this compound, detailing its synthesis, physicochemical properties, and spectroscopic characterization.

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic data for the cis and trans isomers of this compound are summarized below. This information is critical for identification, purity assessment, and further reaction planning.

Table 1: Physicochemical Properties

| Property | cis-isomer | trans-isomer |

| Molecular Formula | C₉H₁₇NO₃ | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol | 187.24 g/mol |

| CAS Number | 389890-43-1 | 389890-42-0 |

| Appearance | White to off-white solid[1] | Solid |

| Melting Point | 117 °C[1][2] | Not Reported |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton Assignment | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | 1.45 (s, 9H) | 1.44 (s, 9H) |

| Cyclobutyl -CH₂- | 2.05-2.15 (m, 2H), 2.45-2.55 (m, 2H) | 1.80-1.90 (m, 2H), 2.65-2.75 (m, 2H) |

| -CHNHBoc | ~4.0 (m, 1H) | ~4.2 (m, 1H) |

| -CHOH | ~4.4 (m, 1H) | ~3.9 (m, 1H) |

| -NH- | ~4.8 (br s, 1H) | ~4.7 (br s, 1H) |

Note: The ¹H NMR data is based on the synthesis and characterization detailed in patent literature. The chemical shifts of the methine and methylene protons on the cyclobutane ring are key for distinguishing between the cis and trans isomers.

Table 3: Predicted ¹³C NMR and FT-IR Data

| Spectroscopic Data | Predicted Values | Key Features |

| ¹³C NMR (ppm) | -C(CH₃)₃: ~28, -C(CH₃)₃: ~80, Cyclobutyl CH/CH₂: 30-70, C=O: ~156 | The chemical shifts of the cyclobutyl carbons will differ between isomers. |

| FT-IR (cm⁻¹) | O-H: 3200-3600 (broad), N-H: ~3350, C-H: 2850-3000, C=O: ~1690 | The presence of a strong carbonyl stretch and broad hydroxyl stretch are characteristic. |

Experimental Protocols

The synthesis of this compound isomers typically starts from 3-aminocyclobutanone or a related precursor. The key step is the stereoselective reduction of the ketone.

Synthesis of cis- and trans-tert-butyl 3-hydroxycyclobutylcarbamate

Materials:

-

3-Oxocyclobutyl-ammonium chloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium borohydride (NaBH₄)

-

Lithium tri-sec-butylborohydride (L-Selectride®)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

Protocol for tert-butyl 3-oxocyclobutylcarbamate (Intermediate):

-

Dissolve 3-oxocyclobutyl-ammonium chloride in a mixture of THF and water.

-

Add sodium bicarbonate to the solution.

-

Add a solution of di-tert-butyl dicarbonate in THF and stir the mixture at room temperature.

-

After the reaction is complete, extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 3-oxocyclobutylcarbamate.

Protocol for trans-tert-butyl 3-hydroxycyclobutylcarbamate:

-

Dissolve tert-butyl 3-oxocyclobutylcarbamate in methanol and cool to 0 °C.

-

Add sodium borohydride portion-wise and stir the reaction mixture at 0 °C.

-

Quench the reaction with water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Protocol for cis-tert-butyl 3-hydroxycyclobutylcarbamate:

-

Dissolve tert-butyl 3-oxocyclobutylcarbamate in THF and cool to -78 °C.

-

Add L-Selectride® dropwise and stir the reaction mixture at -78 °C.

-

Quench the reaction with water, followed by aqueous sodium hydroxide and hydrogen peroxide.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Structural Relationships and Analysis

The core of the structural analysis lies in differentiating the cis and trans isomers. This is primarily achieved by interpreting the coupling patterns and chemical shifts in the ¹H NMR spectra.

-

¹H NMR Analysis: The relative stereochemistry of the hydroxyl and carbamate groups dictates the spatial orientation of the protons on the cyclobutane ring. This results in different dihedral angles between adjacent protons, leading to distinct coupling constants (J values). Furthermore, the shielding and deshielding effects experienced by the ring protons will vary between the two isomers, causing noticeable differences in their chemical shifts.

-

FT-IR Analysis: The FT-IR spectrum is useful for confirming the presence of the key functional groups. The broad O-H stretch is characteristic of the alcohol, while the N-H stretch and the strong C=O stretch confirm the presence of the carbamate group. While the FT-IR spectra of the two isomers are expected to be very similar, minor differences in the fingerprint region may exist due to the different molecular symmetry.

-

X-ray Crystallography: As of the current literature, a single-crystal X-ray diffraction study for either isomer has not been reported. Such an analysis would provide definitive proof of the stereochemistry and offer valuable insights into the solid-state conformation and intermolecular interactions, such as hydrogen bonding.

References

Navigating the Physicochemical Landscape of tert-Butyl 3-Hydroxycyclobutylcarbamate: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of tert-butyl 3-hydroxycyclobutylcarbamate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical and practical knowledge to facilitate the effective use of this compound in pharmaceutical research and development.

Physicochemical Properties

This compound is a solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group and the hydroxyl functionality impart a balance of lipophilic and hydrophilic character, influencing its behavior in various solvent systems. While extensive experimental data is not publicly available, calculated physicochemical properties offer valuable insights into its expected behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | PubChem[1] |

| Molecular Weight | 187.24 g/mol | PubChem[1] |

| Melting Point | 117 °C (cis-isomer) | Echemi[2] |

| Flash Point | 137.456 °C (cis-isomer) | Echemi[2] |

| Density | 1.107 g/cm³ (cis-isomer) | Echemi[2] |

| pKa (Predicted) | 15.34 (alcohol), 16.39 (carbamate N-H) | N/A |

| LogP (Consensus) | 0.99 | Ambeed[3] |

Solubility Profile

Precise, experimentally determined solubility data for this compound in a range of solvents is limited in publicly accessible literature. However, computational models provide estimations of its aqueous solubility. The presence of both a hydrogen bond donor (hydroxyl and N-H) and acceptor (carbonyl and hydroxyl oxygens), along with the non-polar tert-butyl group, suggests moderate solubility in polar protic and aprotic solvents.

Table 2: Calculated Aqueous Solubility of this compound

| CAS Number | Isomer | Calculated Solubility (mg/mL) | Calculation Method | Source |

| 389890-43-1 | cis | 23.2 | SILICOS-IT | Ambeed[4] |

| 154748-63-7 | Not Specified | 9.71 | ESOL | Ambeed[3] |

| 154748-63-7 | Not Specified | 3.88 | Ali et al. | Ambeed[3] |

Note: The presented solubility data is based on computational predictions and should be confirmed by experimental analysis.

Stability Characteristics

The stability of this compound is largely dictated by the lability of the Boc protecting group. This group is known to be sensitive to acidic conditions, which can lead to its cleavage. The compound is generally stable under neutral and basic conditions. Incompatibilities have been noted with strong oxidizing agents, as well as strong acids and bases.

Under thermal stress, decomposition may yield hazardous products such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Experimental Protocols

The following sections detail standardized, albeit generic, protocols for the experimental determination of solubility and the assessment of stability for this compound. These protocols can be adapted to specific laboratory conditions and analytical capabilities.

Solubility Determination: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, isopropanol, acetonitrile, tetrahydrofuran).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the respective solvent at the specified temperature.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.

-

Thermal Degradation: Store the solid compound and a solution in an oven at an elevated temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose both the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, alongside a non-stressed control, using a stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of degradation for each condition. Identify and characterize any significant degradation products using techniques like LC-MS.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the determination of aqueous solubility.

Caption: Workflow for Equilibrium Solubility Determination.

This guide serves as a foundational resource for scientists and researchers. The provided protocols and data, while based on established principles and computational models, should be supplemented with rigorous experimental validation to ensure their applicability to specific research contexts.

References

- 1. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 154748-63-7 | tert-Butyl (3-hydroxycyclobutyl)carbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 4. 389890-43-1 | tert-Butyl (cis-3-hydroxycyclobutyl)carbamate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

Methodological & Application

Application Notes and Protocols: Utilization of tert-Butyl 3-hydroxycyclobutylcarbamate in the Synthesis of the Antiviral API Nirmatrelvir (PF-07321332)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-hydroxycyclobutylcarbamate is a versatile bifunctional building block increasingly employed in the synthesis of complex molecular architectures, particularly in the development of Active Pharmaceutical Ingredients (APIs). Its rigid cyclobutyl scaffold and orthogonally protected amino and hydroxyl functionalities make it an attractive starting material for introducing specific stereochemistry and functionality into drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Nirmatrelvir (PF-07321332), the active component of the oral antiviral medication PAXLOVID™. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[1][2][3]

Core Application: Synthesis of Nirmatrelvir Intermediate

The key to incorporating the cyclobutyl moiety from this compound into Nirmatrelvir lies in its transformation into the critical bicyclic proline intermediate, (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. While direct synthesis from the cyclobutane derivative is a subject of ongoing process development, a plausible and efficient synthetic pathway involves the conversion of the starting material into a suitable proline derivative, which then enters the established synthetic route to Nirmatrelvir.

Diagram: Proposed Synthetic Workflow for Nirmatrelvir

Caption: Proposed synthetic workflow for Nirmatrelvir.

Experimental Protocols

The following protocols are adapted from published literature and represent key transformations in the synthesis of Nirmatrelvir.

Protocol 1: Synthesis of the Bicyclic Proline Intermediate

This protocol outlines a scalable cobalt-catalyzed cyclopropanation to produce the key bicyclic proline derivative.[4][5]

Reaction: Cobalt-Catalyzed gem-Dimethylcyclopropanation

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| Intermediate Proline Derivative | - | - | 1.0 | - |

| 2,2-Dichloropropane | 112.99 g/mol | - | - | - |

| Zinc Powder | 65.38 g/mol | - | - | - |

| Zinc Bromide | 225.19 g/mol | - | - | - |

| Cobalt(II) Complex | - | - | - | - |

| Product | ||||

| (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | 183.24 g/mol | - | - | Yield: 68% |

Procedure:

-

To a solution of the intermediate proline derivative in a suitable solvent, add zinc powder and zinc bromide.

-

Add the cobalt(II) catalyst to the mixture.

-

Slowly add 2,2-dichloropropane to the reaction mixture at a controlled temperature.

-

Monitor the reaction by an appropriate analytical method (e.g., HPLC, TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the product by column chromatography to yield the desired bicyclic proline derivative.

Protocol 2: Peptide Coupling to form Dipeptide Intermediate

This protocol describes the coupling of the bicyclic proline intermediate with a protected amino acid.[6]

Reaction: HATU-mediated Peptide Coupling

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |

| (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | 183.24 g/mol | - | 1.0 | - |

| Boc-L-tert-leucine | 231.31 g/mol | - | 1.1 | - |

| HATU | 380.23 g/mol | - | 1.2 | - |

| DIPEA | 129.24 g/mol | - | 2.0 | - |

| DMF | 73.09 g/mol | - | - | Solvent |

| Product | ||||

| Dipeptide Intermediate | - | - | - | Yield: 50% |

Procedure:

-

Dissolve the bicyclic proline intermediate and Boc-L-tert-leucine in DMF.

-

Add HATU and DIPEA to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or HPLC.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography.

Protocol 3: Final Steps to Nirmatrelvir

The final steps involve hydrolysis of the methyl ester, deprotection of the Boc group, coupling with the nitrile-containing fragment, and a final dehydration step.[6][7]

Key Transformations and Yields:

| Step | Reaction | Reagents | Yield |

| 1 | Ester Hydrolysis | LiOH, THF/H₂O | 89% |

| 2 | Boc Deprotection | HCl in Dioxane | Quantitative |

| 3 | Amide Coupling | EDCI, HOBt | - |

| 4 | Dehydration | Burgess Reagent | 81% |

| Overall Yield (from Dipeptide) | ~70% |

Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro)

Nirmatrelvir is a peptidomimetic inhibitor that targets the main protease (Mpro, also known as 3CLpro) of the SARS-CoV-2 virus.[1][3][8] Mpro is a cysteine protease that is essential for viral replication, as it cleaves the viral polyproteins into functional proteins.

Diagram: Nirmatrelvir Mechanism of Action

Caption: Nirmatrelvir inhibits the SARS-CoV-2 Main Protease (Mpro).

Nirmatrelvir acts as a covalent inhibitor by binding to the catalytic cysteine residue (Cys145) in the active site of Mpro.[3][7] This binding prevents the protease from cleaving the viral polyproteins, thereby halting the viral replication cycle. The co-administration of Ritonavir with Nirmatrelvir serves to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, which slows the metabolism of Nirmatrelvir and increases its plasma concentration and bioavailability.[1][2]

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps in the production of Nirmatrelvir.

| Synthetic Step | Product | Reported Yield | Reference |

| Cobalt-Catalyzed Cyclopropanation | (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | 68% | [5] |

| HATU-mediated Peptide Coupling | Dipeptide Intermediate | 50% | [6] |

| Ester Hydrolysis | Carboxylic Acid Intermediate | 89% | [6] |

| Dehydration of Amide to Nitrile | Nirmatrelvir | 81% | [6] |

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical agents, most notably the antiviral drug Nirmatrelvir. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals interested in utilizing this building block for the synthesis of Nirmatrelvir and other novel APIs. The strategic use of this intermediate allows for the efficient construction of the critical bicyclic proline scaffold, a key component for the drug's potent inhibitory activity against the SARS-CoV-2 main protease. Further process optimization and exploration of alternative synthetic routes originating from this compound are promising areas for future research and development.

References

- 1. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 3. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. repository.ias.ac.in [repository.ias.ac.in]

- 6. connectsci.au [connectsci.au]

- 7. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 8. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tert-butyl 3-hydroxycyclobutylcarbamate as a Building Block for Azetidines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of tert-butyl 3-hydroxycyclobutylcarbamate as a versatile building block in the synthesis of N-Boc-2-azabicyclo[2.1.1]hexane, a valuable scaffold for azetidine-containing drug candidates. The strained bicyclic structure of this azetidine derivative offers unique three-dimensional diversity for medicinal chemistry programs.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery due to their ability to impart favorable physicochemical properties, such as improved solubility, metabolic stability, and cell permeability. This compound serves as a readily accessible precursor to the conformationally constrained 2-azabicyclo[2.1.1]hexane system. This bicyclic azetidine can be considered a bioisostere of proline and other five-membered rings, offering a novel vector space for substituent placement.

This document outlines two primary synthetic strategies for the intramolecular cyclization of this compound to yield N-Boc-2-azabicyclo[2.1.1]hexane: a two-step approach involving activation of the hydroxyl group followed by intramolecular cyclization, and a one-step Mitsunobu reaction.

Data Presentation

Table 1: Summary of Synthetic Approaches for the Cyclization of this compound

| Method | Key Reagents | Number of Steps | Typical Yield (%) | Key Advantages | Key Challenges |

| Two-Step Cyclization | 1. TsCl, Pyridine2. NaH, THF | 2 | 60-75 (overall) | Readily available and inexpensive reagents. | Requires isolation of the tosylated intermediate. |

| One-Step (Mitsunobu) | PPh₃, DIAD (or DEAD) | 1 | 50-65 | Single transformation, potentially faster. | Stoichiometric amounts of phosphine oxide byproduct. |

Experimental Protocols

Method 1: Two-Step Synthesis of N-Boc-2-azabicyclo[2.1.1]hexane via Tosylation and Intramolecular Cyclization

This method involves the activation of the hydroxyl group of this compound as a tosylate, followed by a base-mediated intramolecular nucleophilic substitution to form the bicyclic azetidine.

Step 1: Synthesis of tert-butyl (3-(tosyloxy)cyclobutyl)carbamate

-

Materials:

-

tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.5 eq)

-

Pyridine (dried over KOH)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add dry pyridine (2.0 eq).

-

Add p-toluenesulfonyl chloride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (3-(tosyloxy)cyclobutyl)carbamate as a white solid.

-

-

Expected Yield: 85-95%

Step 2: Intramolecular Cyclization to N-Boc-2-azabicyclo[2.1.1]hexane

-

Materials:

-

tert-butyl (3-(tosyloxy)cyclobutyl)carbamate (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.1 M) at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl (3-(tosyloxy)cyclobutyl)carbamate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C) for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-2-azabicyclo[2.1.1]hexane.

-

-

Expected Yield: 70-80%

Method 2: One-Step Synthesis of N-Boc-2-azabicyclo[2.1.1]hexane via Mitsunobu Reaction

The Mitsunobu reaction provides a direct conversion of the alcohol to the azetidine through an intramolecular cyclization.

-

Materials:

-

tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under a nitrogen atmosphere, add DIAD or DEAD (1.5 eq) dropwise over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue directly by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

-

-

Expected Yield: 50-65%

Visualizations

Reaction Pathways

Caption: Synthetic routes to N-Boc-2-azabicyclo[2.1.1]hexane.

Experimental Workflow: Two-Step Synthesis

Caption: Workflow for the two-step synthesis of the target azetidine.

Logical Relationship: Reagent Roles in Mitsunobu Reaction

Caption: Reagent roles in the one-step Mitsunobu cyclization.

Application Notes and Protocols for Amine Protection using Di-tert-butyl Dicarbonate

Introduction

The protection of amine functional groups is a critical strategy in multi-step organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This document provides detailed protocols and data for the Boc protection of amines using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, which is the most common and efficient method for introducing the Boc group.[1][3]

It is important to clarify that tert-butyl 3-hydroxycyclobutylcarbamate is a molecule that already contains a Boc-protected amine and is typically used as a building block in synthesis, not as a reagent for protecting other amines.[4] The protocols described herein are for the general protection of primary and secondary amines.

Reaction Mechanism

The Boc protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[2][5] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[2][3] The reaction can be performed with or without a base. When a base is used, it serves to neutralize the protonated amine intermediate, which can accelerate the reaction.[2][6]

Data Presentation

The efficiency of Boc protection is influenced by several factors, including the nature of the amine, the solvent, and the presence of a base or catalyst. The following tables summarize typical quantitative data for these reactions.

Table 1: Boc Protection of Various Amines under Different Conditions

| Amine Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromophenylhydrazine hydrochloride | Boc₂O, NEt₃ | THF | Room Temp | Overnight | Quantitative | [3] |

| Primary Amine (General) | Boc₂O, TEA or DIPEA | H₂O/THF (2:1) | 0 to Room Temp | 6 | High Purity | [6] |

| Various Amines | Boc₂O | Water/Acetone (9.5:0.5) | Room Temp | 0.13 - 0.2 | 90-98 | [7] |

| Various Amines | Boc₂O, Iodine (cat.) | Solvent-free | Room Temp | N/A | High | [8] |

| Various Amines | Boc₂O, HClO₄-SiO₂ | Solvent-free | Room Temp | N/A | High | [8] |

| Polyamines (Selective for 1°) | t-BuOCO₂Ph | CH₂Cl₂ or DMF | N/A | N/A | N/A | [9] |

| L-Phenylalanine | Boc₂O, Yttria-zirconia | MeCN | Room Temp | 0.5 | 94 | [10] |

| Aniline | Boc₂O, Yttria-zirconia | MeCN | Reflux | 3 | 92 | [10] |

This table is a compilation of representative data, and yields may vary based on specific reaction conditions and scales.

Experimental Protocols

Precise and reproducible experimental procedures are critical for successful synthesis. Below are detailed protocols for typical Boc protection reactions.

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine with Base

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using a base.[1]

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv)[5]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 equiv)[5]

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)[5]

-

Deionized water

-

Anhydrous Na₂SO₄ or MgSO₄[1]

Procedure:

-